molecular formula C6H4ClNO3 B8641308 3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride

3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride

Katalognummer: B8641308
Molekulargewicht: 173.55 g/mol
InChI-Schlüssel: GREHRZJSDMWEMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride is a heterocyclic compound that belongs to the pyridine family This compound is characterized by a pyridine ring with a hydroxyl group at the 3-position, a keto group at the 2-position, and a carbonyl chloride group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-2-oxo-1,2-dihydropyridine with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows:

    Starting Material: 3-Hydroxy-2-oxo-1,2-dihydropyridine

    Reagent: Thionyl chloride (SOCl₂)

    Conditions: Reflux

    Product: this compound

The reaction mechanism involves the substitution of the hydroxyl group with a chlorine atom, facilitated by the thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.

    Oxidation Reactions: The hydroxyl group at the 3-position can be oxidized to form a keto group, resulting in the formation of 2,3-dioxo-1,2-dihydropyridine-4-carbonyl chloride.

    Reduction Reactions: The keto group at the 2-position can be reduced to form a hydroxyl group, yielding 3-hydroxy-2-hydroxy-1,2-dihydropyridine-4-carbonyl chloride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Dioxo Compounds: Formed from oxidation reactions.

    Hydroxy Compounds: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of the target enzyme or protein, resulting in various biological effects. The hydroxyl and keto groups also contribute to the compound’s reactivity and binding affinity to its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group at the 4-position, which imparts distinct reactivity and chemical properties

Eigenschaften

Molekularformel

C6H4ClNO3

Molekulargewicht

173.55 g/mol

IUPAC-Name

3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride

InChI

InChI=1S/C6H4ClNO3/c7-5(10)3-1-2-8-6(11)4(3)9/h1-2,9H,(H,8,11)

InChI-Schlüssel

GREHRZJSDMWEMJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC(=O)C(=C1C(=O)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.